molecular formula C6H8F3N3 B13535208 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine

Cat. No.: B13535208
M. Wt: 179.14 g/mol
InChI Key: FFULJPCLPCYWDQ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the imidazole ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)imidazole with ethylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-1H-imidazole: Shares the trifluoromethyl group but lacks the ethanamine side chain.

    2-(Trifluoromethyl)imidazole: Similar structure but with the trifluoromethyl group at a different position.

    2-(Trifluoromethyl)-1H-benzimidazole: Contains a benzimidazole core instead of an imidazole ring.

Uniqueness

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine is unique due to the presence of both the trifluoromethyl group and the ethanamine side chain, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to similar compounds .

Properties

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)4-3-11-5(12-4)1-2-10/h3H,1-2,10H2,(H,11,12)

InChI Key

FFULJPCLPCYWDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CCN)C(F)(F)F

Origin of Product

United States

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